Cas no 2227648-34-0 ((2S)-2-{2-(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid)

(2S)-2-{2-(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid 化学的及び物理的性質
名前と識別子
-
- (2S)-2-{2-(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid
- (2S)-2-{2-[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid
- 2227648-34-0
- EN300-1525791
-
- インチ: 1S/C26H30N2O5/c1-2-22(25(30)31)27-24(29)14-16-8-7-13-23(16)28-26(32)33-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-23H,2,7-8,13-15H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t16-,22-,23+/m0/s1
- InChIKey: PYGHCEMCJFZTMF-IRBZQWRBSA-N
- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N[C@@H]1CCC[C@H]1CC(N[C@H](C(=O)O)CC)=O)=O
計算された属性
- せいみつぶんしりょう: 450.21547206g/mol
- どういたいしつりょう: 450.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 9
- 複雑さ: 691
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 105Ų
(2S)-2-{2-(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1525791-0.25g |
(2S)-2-{2-[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2227648-34-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1525791-0.1g |
(2S)-2-{2-[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2227648-34-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1525791-1.0g |
(2S)-2-{2-[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2227648-34-0 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1525791-10000mg |
(2S)-2-{2-[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2227648-34-0 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1525791-2500mg |
(2S)-2-{2-[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2227648-34-0 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1525791-100mg |
(2S)-2-{2-[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2227648-34-0 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1525791-0.05g |
(2S)-2-{2-[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2227648-34-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1525791-250mg |
(2S)-2-{2-[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2227648-34-0 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1525791-10.0g |
(2S)-2-{2-[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2227648-34-0 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1525791-0.5g |
(2S)-2-{2-[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2227648-34-0 | 0.5g |
$3233.0 | 2023-06-05 |
(2S)-2-{2-(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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(2S)-2-{2-(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acidに関する追加情報
Research Brief on (2S)-2-{2-(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid (CAS: 2227648-34-0)
The compound (2S)-2-{2-(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid (CAS: 2227648-34-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique cyclopentylacetamido and fluorenylmethoxycarbonyl (Fmoc) groups, serves as a critical intermediate in peptide synthesis and drug discovery. Recent studies have explored its potential applications in targeted drug delivery, enzyme inhibition, and as a building block for novel therapeutics.
One of the key areas of research involving this compound is its role in solid-phase peptide synthesis (SPPS). The Fmoc-protected amino acid derivative is widely used due to its stability under basic conditions and ease of deprotection. A 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy in synthesizing cyclic peptides with enhanced bioavailability and metabolic stability. The study demonstrated that the cyclopentyl ring in the structure contributes to improved conformational rigidity, which is advantageous for designing peptide-based drugs.
Another notable application of CAS: 2227648-34-0 is in the development of protease inhibitors. Research conducted by a team at the University of Cambridge in 2024 revealed that derivatives of this compound exhibit potent inhibitory activity against serine proteases, which are implicated in various diseases, including cancer and inflammatory disorders. The study utilized X-ray crystallography to elucidate the binding mechanism, showing that the cyclopentylacetamido moiety interacts with the enzyme's active site, thereby blocking substrate access.
In addition to its therapeutic potential, the compound has also been investigated for its utility in bioconjugation strategies. A recent preprint on bioRxiv described its use in site-specific protein labeling, leveraging the reactivity of the Fmoc group to attach fluorescent probes or other functional moieties. This approach has implications for diagnostic imaging and the study of protein-protein interactions in real time.
Despite these advancements, challenges remain in optimizing the synthesis and scalability of CAS: 2227648-34-0. A 2024 review in Organic Process Research & Development pointed out that while the compound is highly versatile, its multi-step synthesis can lead to low yields and impurities. Researchers are currently exploring greener catalytic methods and flow chemistry techniques to address these issues.
In conclusion, (2S)-2-{2-(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid (CAS: 2227648-34-0) represents a promising scaffold in medicinal chemistry, with applications ranging from peptide synthesis to protease inhibition. Ongoing research aims to refine its synthetic pathways and expand its therapeutic potential, making it a compound of enduring interest in the field.
2227648-34-0 ((2S)-2-{2-(1RS,2SR)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid) 関連製品
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